Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
Description
Properties
IUPAC Name |
sodium;3,5-bis(methoxycarbonyl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHSEQCZSNZLRI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027551 | |
| Record name | Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3965-55-7 | |
| Record name | Sodium 1,3-dimethyl 5-sulfoisophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003965557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dimethyl 5-sulphonatoisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 1,3-DIMETHYL-5-SULFOISOPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3G5X9VDU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification of 3,5-Dicarboxybenzenesulfonic Acid
This method involves esterifying 3,5-dicarboxybenzenesulfonic acid with methanol. The carboxylic acid groups are converted to methyl esters using acid catalysis, while the sulfonic acid group is neutralized with sodium hydroxide to form the sodium sulfonate.
Reaction Scheme:
-
Esterification:
-
Neutralization:
Key variables include catalyst type (e.g., sulfuric acid, p-toluenesulfonic acid), methanol-to-acid molar ratio (typically 3:1 to 5:1), and temperature (60–80°C).
Phase Transfer Catalysis (PTC) Optimization
Modern industrial processes employ phase transfer catalysts (PTCs) to accelerate esterification and improve yields. Quaternary ammonium or phosphonium salts facilitate ion exchange between aqueous and organic phases, enhancing reactivity of methoxide ions.
Catalytic System Design
| Catalyst Type | Example | Loading (mol%) | Yield Improvement |
|---|---|---|---|
| Quaternary Ammonium | Tetrabutylammonium bromide | 0.5–2.0 | 15–20% |
| Quaternary Phosphonium | Tetrabutylphosphonium chloride | 0.5–2.0 | 25–30% |
A patent example demonstrated 91–98% yields using tetra-n-butylphosphonium chloride (0.0075 mole relative to substrate) in toluene under reflux. PTCs reduce reaction times from >12 hours to 6–8 hours by mitigating interfacial resistance.
Solvent Selection and Azeotropic Water Removal
Esterification equilibrium is driven to completion via azeotropic distillation. Toluene or xylene forms low-boiling azeotropes with water, enabling continuous water removal.
Solvent Comparison:
| Solvent | Boiling Point (°C) | Azeotrope with Water (°C) | Reaction Efficiency |
|---|---|---|---|
| Toluene | 110.6 | 84.1 | High |
| Xylene | 138–144 | 94–99 | Moderate |
| Cyclohexane | 80.7 | 69.4 | Low |
Toluene is optimal, balancing azeotrope efficiency and solvent recovery.
Sulfonation and Neutralization
Post-esterification, the sulfonic acid group is neutralized with sodium hydroxide. Careful pH control (pH 7–8) prevents ester hydrolysis.
Neutralization Parameters:
-
NaOH Concentration: 10–20% aqueous solution
-
Temperature: 25–40°C (to avoid saponification)
-
Stirring Time: 1–2 hours
The product precipitates as a white crystalline solid, isolated via filtration and washed with cold methanol.
Industrial-Scale Process Design
Batch Reactor Configuration
-
Reactor Type: Glass-lined steel with reflux condenser
-
Agitation: Anchor-type impeller (60–100 RPM)
-
Heating: Jacketed steam heating
Yield and Purity Metrics
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Conventional Acid Catalysis | Low catalyst cost | Long reaction times (12+ hours) |
| PTC-Enhanced | High yields, reduced time | Catalyst recycling complexity |
| Microwave-Assisted | Rapid heating (minutes) | Limited scalability |
Phase transfer catalysis emerges as the most viable for large-scale production, balancing efficiency and cost .
Chemical Reactions Analysis
Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Polymer Processing
Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate is extensively used in the polymer industry due to its ability to act as a nucleating agent. This function promotes the formation of crystalline regions within polymer matrices, leading to improved mechanical strength and thermal stability.
Case Study: Polylactic Acid (PLA) Enhancement
A study demonstrated that incorporating this compound into PLA significantly improved its crystallinity and thermal deformation temperature. The results indicated enhanced mechanical strength, making it suitable for applications in biodegradable plastics .
Surfactant Production
The compound is also utilized in the synthesis of water-soluble polymeric surfactants. These surfactants can influence cellular interactions and biocompatibility, making them valuable in biomedical applications.
Analytical Chemistry
This compound is employed in liquid chromatography techniques for the separation and analysis of various compounds. It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), where it serves as a standard or reference material for method development .
Table 1: Summary of Research Applications
| Application Area | Description |
|---|---|
| Polymer Processing | Nucleating agent for improved mechanical and thermal properties |
| Surfactant Production | Used to create water-soluble surfactants |
| Analytical Chemistry | Reference material for HPLC method development |
Research indicates that this compound may exhibit potential biological activities due to its structural characteristics:
Mechanism of Action
The mechanism of action of sodium 3,5-bis(methoxycarbonyl)benzenesulfonate in polymer processing involves its role as a nucleating agent. It promotes the formation of crystalline regions within the polymer matrix, leading to improved mechanical and thermal properties. The molecular targets and pathways involved include interactions with the polymer chains, facilitating their orderly arrangement and crystallization.
Comparison with Similar Compounds
Sodium Benzenesulfonate Derivatives
Key Differences :
- Functional Groups : Methoxycarbonyl groups in this compound enhance polarity and thermal stability compared to simpler sulfonates like sodium benzenesulfonate.
- Applications : SDBS excels as a surfactant, while this compound is tailored for polymer modification and ionic liquids due to its rigid, polar structure.
Sulfonated Aromatic Ionic Liquids
Key Insights :
- [P(4,4,4,12)][MCBS] exhibits exceptional thermal stability due to the rigid, electron-deficient benzenesulfonate anion, outperforming common phosphonium ionic liquids.
- Conductivity is influenced by anion mobility; fluoroanions (e.g., [Tf₂N]⁻) enable higher conductivity than bulky sulfonates.
Nucleating Agents in Polymers
Advantages of LAK-301 :
- Superior compatibility with PLA due to aromatic sulfonate structure.
- Higher efficiency in enhancing crystallinity compared to mineral-based agents.
Reactivity and Limitations
- Steric Hindrance: The 3,5-bis(methoxycarbonyl) groups hinder reactions like fluorination, unlike simpler sulfonates (e.g., sodium 4-(methoxycarbonyl)phenolate) .
- Environmental Stability: While resistant to thermal degradation, the compound’s polar structure may limit solubility in non-polar matrices.
Biological Activity
Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate is a sulfonate compound with significant applications in both industrial and research settings. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Formula : C10H9NaO7S
- Molecular Weight : 296.23 g/mol
- CAS Number : 3965-55-7
This compound is primarily utilized in polymer processing as a nucleating agent, enhancing the mechanical and thermal properties of various polymers such as polylactic acid (PLA) .
The biological activity of this compound is largely attributed to its role in polymer processing. It acts as a nucleating agent by promoting the formation of crystalline regions within polymer matrices. This process improves the material's mechanical strength and thermal stability through orderly arrangement and crystallization of polymer chains .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Nucleation in Polymerization : It enhances crystallinity and mechanical properties in polymers, which can impact their biodegradability and interaction with biological systems .
- Surfactant Properties : The compound is utilized in the production of water-soluble polymeric surfactants, which can influence cellular interactions and biocompatibility .
- Potential Antimicrobial Activity : Some studies suggest that sulfonate compounds may exhibit antimicrobial properties due to their structural characteristics, although specific data on this compound is limited .
Table 1: Summary of Research Applications
| Application Area | Description |
|---|---|
| Polymer Processing | Nucleating agent for improved mechanical and thermal properties . |
| Surfactant Production | Used to create water-soluble surfactants . |
| Potential Antimicrobial | Preliminary studies suggest possible antimicrobial effects . |
Case Study: Polymer Enhancement
A study demonstrated that incorporating this compound into PLA significantly improved its crystallinity and thermal deformation temperature. The results indicated that the addition of this compound could lead to enhanced mechanical strength, making it suitable for applications in biodegradable plastics .
Synthesis Methods
The synthesis of this compound typically involves the esterification of 3,5-dicarboxybenzenesulfonic acid with methanol in the presence of a catalyst. This process yields the desired sulfonate compound while facilitating its subsequent applications in various fields .
Q & A
Q. What are the key considerations for optimizing the synthesis of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate to achieve high purity?
Methodological Answer: Synthesis optimization requires careful control of sulfonation and esterification steps. Key parameters include:
- Reagent Ratios : Use stoichiometric excess of methoxycarbonyl groups to ensure complete sulfonation. Evidence from polyether ester elastomer synthesis suggests a 1.22 molar% sulfonate precursor relative to the main monomer .
- Temperature Control : Maintain temperatures between 60–80°C during sulfonation to avoid side reactions like desulfonation or ester hydrolysis .
- Catalyst Selection : Metal salts (e.g., Mg²⁺) improve sulfonate incorporation efficiency in copolymer systems .
Q. Table 1: Synthesis Conditions from Literature
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Sulfonation Agent | Sulfuric acid | Sodium sulfite |
| Solvent | Water | Acetic acid/water mixture |
| Reaction Time | 4–6 hours | 8–12 hours |
| Yield | 75–85% | 65–70% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify methoxycarbonyl (-OCH₃) and sulfonate (-SO₃⁻) groups. The aromatic protons appear as a singlet (δ 8.5–9.0 ppm) due to symmetry, while ester carbonyl carbons resonate at ~165 ppm .
- FT-IR : Confirm sulfonate absorption bands at 1040 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (asymmetric stretch). Ester carbonyl (C=O) peaks appear at ~1720 cm⁻¹ .
- Elemental Analysis : Verify sodium content (theoretical: ~7.8% Na) to assess purity and counterion integrity .
Advanced Research Questions
Q. How do structural modifications of this compound influence its performance in polyether ester elastomers?
Methodological Answer: The compound acts as a hydrophilic comonomer in elastomers. Structural variations (e.g., replacing methoxycarbonyl with hydroxyethoxycarbonyl groups) alter:
- Hydrophilicity : Higher polar group density increases moisture absorption (>5% at 95% RH) .
- Mechanical Properties : Increased sulfonate content reduces crystallinity in polybutylene terephthalate (PBT) hard segments, enhancing elasticity .
- Ionic Interactions : Sodium ions facilitate ionic crosslinking, improving thermal stability (Tg increases by 10–15°C) .
Experimental Design Tip : Use dynamic mechanical analysis (DMA) to correlate sulfonate concentration with storage/loss moduli.
Q. What methodologies are recommended for analyzing reaction intermediates during the sulfonation of 3,5-bis(methoxycarbonyl)benzene derivatives?
Methodological Answer:
- HPLC-MS : Monitor intermediates like 3,5-bis(methoxycarbonyl)benzenesulfonic acid (retention time: 6.2 min; m/z 279 [M-H]⁻) .
- In-situ Raman Spectroscopy : Track sulfonate group formation (peak at 1040 cm⁻¹) in real time .
- pH Titration : Quantify unreacted sulfonic acid groups (theoretical equivalence point at pH 3.5–4.0) .
Data Contradiction Resolution : Discrepancies in intermediate yields may arise from competing ester hydrolysis. Use controlled anhydrous conditions and low-temperature sulfonation (<50°C) to suppress hydrolysis .
Q. How can researchers address solubility challenges of this compound in non-polar solvents for catalytic applications?
Methodological Answer:
- Counterion Exchange : Replace Na⁺ with bulky organic cations (e.g., tetrabutylammonium) to enhance solubility in toluene or THF .
- Coordination Chemistry : Use crown ethers (e.g., 18-crown-6) to complex Na⁺, reducing ionic aggregation .
- Surfactant Design : Incorporate the compound into micellar systems (e.g., PEG-based surfactants) for homogeneous catalysis in biphasic media .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FT-IR or UV-vis to monitor reaction progress and adjust parameters dynamically .
- Purification Protocols : Use recrystallization from ethanol/water (3:1 v/v) to remove unreacted 3,5-bis(methoxycarbonyl)benzene (melting point: 140–144°C) .
- Quality Control : Validate purity via ion chromatography (IC) to quantify residual sulfate ions (<0.1% w/w) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
